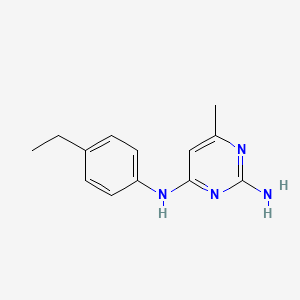
N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as ETP-46464, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of pyrimidine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis. By inhibiting DHFR, this compound disrupts the cancer cells' ability to divide and grow, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity towards normal cells, making it a potential candidate for cancer treatment. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, studies have shown that this compound can inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine in lab experiments is its selective toxicity towards cancer cells, which minimizes the risk of harming normal cells. However, one limitation is that this compound is not water-soluble, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to explore its potential use in targeted drug delivery systems. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment.
Métodos De Síntesis
The synthesis of N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine involves the reaction of 4-ethylphenylhydrazine and 2,4-diamino-6-methylpyrimidine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N~4~-(4-ethylphenyl)-6-methyl-2,4-pyrimidinediamine has been studied for its potential use as an anticancer agent. It has shown selective toxicity towards cancer cells, making it a promising candidate for cancer treatment. Studies have demonstrated its efficacy against various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
4-N-(4-ethylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-3-10-4-6-11(7-5-10)16-12-8-9(2)15-13(14)17-12/h4-8H,3H2,1-2H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHNCKSIILYVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5325958.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}-2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B5325961.png)

![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)
![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5325986.png)

![3,5-dichloro-4-{[2-(2-pyridinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B5326002.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)
![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)
![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)

![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)